amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 351858-44-1](/img/structure/B2384404.png)
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H17ClF3N7O4 and its molecular weight is 523.86. The purity is usually 95%.
BenchChem offers high-quality 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Applications in Pharmaceutical Research
Compounds with pyrrolo[3,4-d]isoxazole, pyridine, and triazole derivatives have been extensively studied for their pharmacological properties. These molecules are often evaluated for their potential as kinase inhibitors, antitumor agents, antimicrobials, and in treating various diseases due to their ability to modulate biological pathways selectively.
Kinase Inhibition : Tri- and tetra-substituted imidazole scaffolds are known as selective inhibitors of mitogen-activated protein (MAP) kinases, which are crucial for proinflammatory cytokine release (Scior et al., 2011). These compounds' design, synthesis, and activity studies have highlighted their importance in addressing inflammatory conditions and cancer.
Antitubercular Activity : Various heterocyclic compounds, including pyridine derivatives, have been evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing significant potential in developing new treatments for tuberculosis (Asif, 2014).
Neurodegenerative Diseases : Studies on angiotensin IV and related peptides, which may share structural motifs with complex heterocyclic compounds, suggest that their pro-cognitive effects could be mediated through interactions with dopamine receptors, indicating potential applications in treating neurodegenerative diseases (Braszko, 2010).
Applications in Material Science
Heterocyclic compounds are also crucial in developing new materials with unique properties, such as conducting polymers and light-sensitive materials.
Electronic Devices : Conjugated polymers containing diketopyrrolopyrrole (DPP) derivatives and related structures have shown high performance in electronic devices due to their optical and electrochemical characteristics (Deng et al., 2019). This suggests that complex heterocyclic compounds might be explored for similar applications.
Catalysis : The synthesis of heterocycles, such as pyranopyrimidines, using hybrid catalysts, demonstrates the role of sophisticated organic molecules in facilitating chemical reactions, potentially leading to the development of new catalytic processes (Parmar et al., 2023).
Eigenschaften
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolidin-3-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N7O4/c1-20(27-19(35)31(29-20)11-6-4-3-5-7-11)15-13-14(36-28-15)18(34)32(17(13)33)30(2)16-12(22)8-10(9-26-16)21(23,24)25/h3-9,13-14,29H,1-2H3,(H,27,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACLZCGNMWEOQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=NOC4C3C(=O)N(C4=O)N(C)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

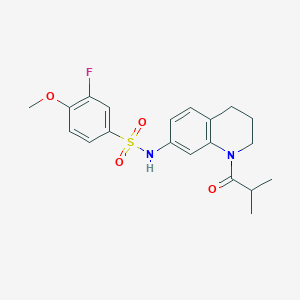

![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)
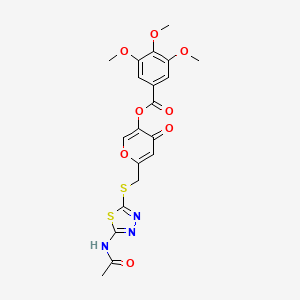
![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)
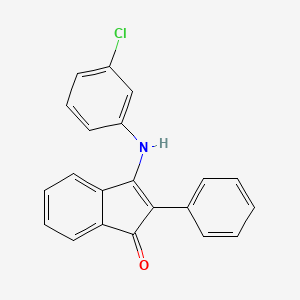
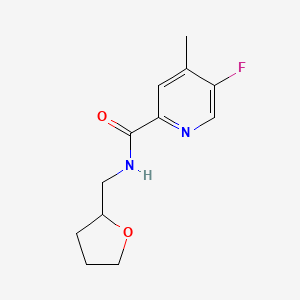

![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)

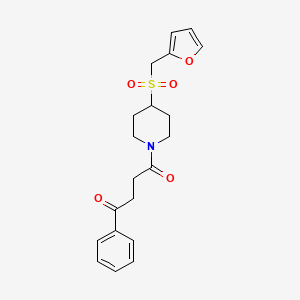
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)

